Methyl 3-bromo-5-(hydroxymethyl)benzoate
Overview
Description
Methyl 3-bromo-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C₉H₉BrO₃. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 5-position, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-(hydroxymethyl)benzoate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator .
Another method involves the esterification of 3-bromo-5-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 3-substituted-5-(hydroxymethyl)benzoates.
Oxidation: Formation of 3-bromo-5-carboxybenzoic acid.
Reduction: Formation of 3-bromo-5-(hydroxymethyl)benzyl alcohol.
Scientific Research Applications
Methyl 3-bromo-5-(hydroxymethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity and ability to undergo further functionalization.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(hydroxymethyl)benzoate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The bromine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-(hydroxymethyl)benzoate
- Methyl 3-chloro-5-(hydroxymethyl)benzoate
- Methyl 3-bromo-5-methylbenzoate
Uniqueness
Methyl 3-bromo-5-(hydroxymethyl)benzoate is unique due to the specific positioning of the bromine and hydroxymethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs . For instance, the presence of the bromine atom at the 3-position enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
methyl 3-bromo-5-(hydroxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJHVDGAMQOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463438 | |
Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307353-32-8 | |
Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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